molecular formula C13H15NO3 B2658682 1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid CAS No. 885525-18-8

1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid

Cat. No. B2658682
CAS RN: 885525-18-8
M. Wt: 233.267
InChI Key: CIVUJVZZBGSUDY-UHFFFAOYSA-N
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Description

“1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid” is a derivative of indole . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They are also known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . For instance, methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been found to undergo various chemical reactions. For instance, on electropolymerization, indole-5-carboxylic acid affords an electroactive polymer film of poly (indole-5-carboxylic-acid) . Different concentrations of indole-5-carboxylic acid in sulfuric acid solution have been investigated for the preventive action against mild steel corrosion .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. Indoles are generally crystalline and colorless in nature with specific odors . The molecular weight of a similar compound, methyl 1-methoxy-1H-indole-3-carboxylate, is 205.210 Da .

Safety And Hazards

Safety and hazards associated with indole derivatives can vary. Some indole derivatives may pose hazards such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions in the research of indole derivatives are promising. Given their diverse biological activities and clinical applications, there is immense potential for exploring newer therapeutic possibilities . The synthesis of new indole derivatives and the investigation of their biological activities continue to be areas of active research .

properties

IUPAC Name

5-methoxy-1-propan-2-ylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)14-7-11(13(15)16)10-6-9(17-3)4-5-12(10)14/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVUJVZZBGSUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid

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